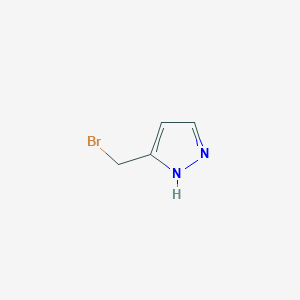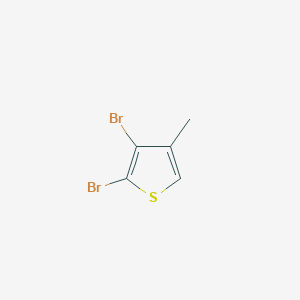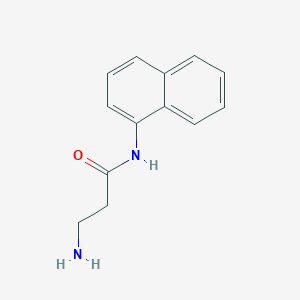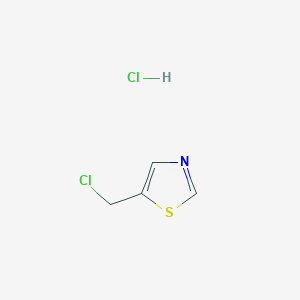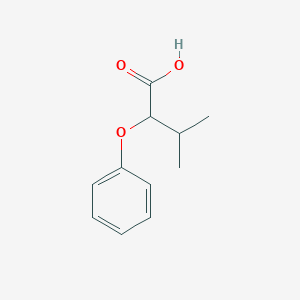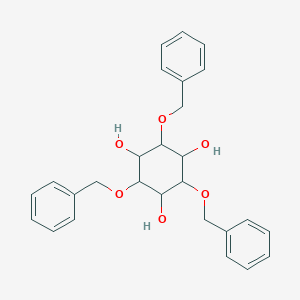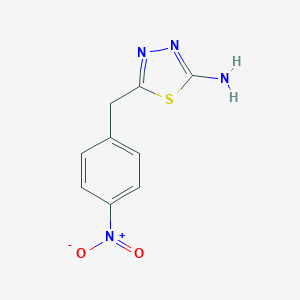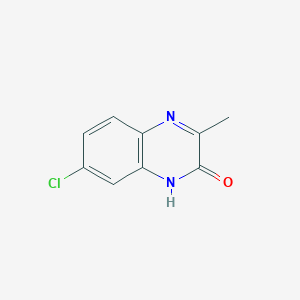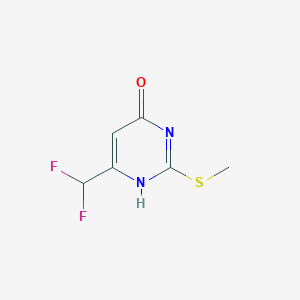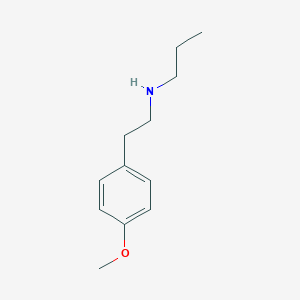
N-propyl-4-methoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-4-methoxyphenethylamine, also known as PMA-4, is a chemical compound that belongs to the phenethylamine class. It is a derivative of methoxyphenethylamine and shares some structural similarities with MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMA-4 has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
N-propyl-4-methoxyphenethylamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria, increased sociability, and increased empathy.
Biochemical And Physiological Effects
N-propyl-4-methoxyphenethylamine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, causes pupil dilation, and increases body temperature. It also increases the release of hormones such as cortisol and prolactin.
Advantages And Limitations For Lab Experiments
N-propyl-4-methoxyphenethylamine has advantages and limitations for lab experiments. Its structural similarity to MDMA and MDA makes it a potential substitute for these compounds in research studies. However, its potential toxicity and lack of human studies limit its use in research.
Future Directions
There are several future directions for research on N-propyl-4-methoxyphenethylamine. One direction is to investigate its potential as a therapeutic agent for depression and anxiety. Another direction is to study its potential toxicity and long-term effects on the central nervous system. Additionally, further research is needed to understand its mechanism of action and pharmacological profile.
Synthesis Methods
N-propyl-4-methoxyphenethylamine can be synthesized through several methods, including reductive amination and Leuckart-Wallach reaction. The reductive amination method involves the reaction of 4-methoxyphenylacetone with n-propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Leuckart-Wallach reaction involves the reaction of 4-methoxyphenylacetone with formamide and n-propylamine in the presence of hydrochloric acid.
Scientific Research Applications
N-propyl-4-methoxyphenethylamine has shown potential in scientific research as it has been found to have a similar structure and pharmacological profile to MDMA and MDA. It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWBPLKVKXGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4-methoxyphenethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

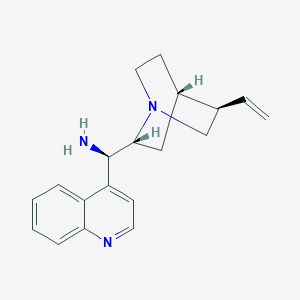
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

